molecular formula C8H8Cl2O2 B14246378 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- CAS No. 402848-63-9

2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)-

Cat. No.: B14246378
CAS No.: 402848-63-9
M. Wt: 207.05 g/mol
InChI Key: VTKYNJQROIVSPT-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- is a chemical compound with the molecular formula C8H8Cl2O2. It is a derivative of cyclopentenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- typically involves the chlorination of cyclopentenone derivatives followed by the introduction of hydroxyl and propenyl groups. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst to introduce the chlorine atoms. The hydroxyl group can be introduced through a subsequent hydrolysis reaction, and the propenyl group can be added via an alkylation reaction using propenyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .

Properties

CAS No.

402848-63-9

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,3-dichloro-4-hydroxy-4-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C8H8Cl2O2/c1-2-3-8(12)4-5(11)6(9)7(8)10/h2,12H,1,3-4H2

InChI Key

VTKYNJQROIVSPT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC(=O)C(=C1Cl)Cl)O

Origin of Product

United States

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